molecular formula C14H20O B13210580 2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol

2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol

Cat. No.: B13210580
M. Wt: 204.31 g/mol
InChI Key: CLVGMOYZURRCKT-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by a cyclobutane ring substituted with four methyl groups and a phenyl group, making it a highly branched and sterically hindered molecule. This compound is often used in various scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylmagnesium bromide with 2,2,4,4-tetramethylcyclobutanone, followed by hydrolysis to yield the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol involves its interaction with molecular targets and pathways. The compound’s steric hindrance and electronic properties influence its reactivity and binding affinity to various substrates. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another cyclobutane derivative with similar steric properties but different functional groups.

    2,2,4,4-Tetramethylcyclobutane-1,3-dione: A diketone with comparable structural features but distinct reactivity.

Uniqueness: 2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol stands out due to its phenyl substitution, which imparts unique electronic and steric characteristics. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2,2,4,4-tetramethyl-1-phenylcyclobutan-1-ol

InChI

InChI=1S/C14H20O/c1-12(2)10-13(3,4)14(12,15)11-8-6-5-7-9-11/h5-9,15H,10H2,1-4H3

InChI Key

CLVGMOYZURRCKT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1(C2=CC=CC=C2)O)(C)C)C

Origin of Product

United States

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